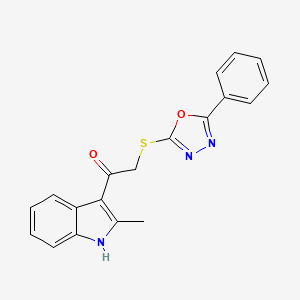
1-(2-methyl-1H-indol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-methyl-1H-indol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H15N3O2S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-methyl-1H-indol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel hybrid molecule that combines the indole and oxadiazole moieties. This structural combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. The biological activity of such compounds is often attributed to their ability to interact with various biological targets, leading to therapeutic effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- An indole ring (contributing to its bioactivity)
- An oxadiazole ring (known for various pharmacological effects)
- A thioether linkage, which may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole moiety is particularly noted for its cytotoxic effects against various cancer cell lines. For instance, compounds containing this scaffold have shown activity against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 10 to 30 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | A549 | 20 | |
| Compound C | HeLa | 25 | |
| Target Compound | MCF-7 | 10 |
Antimicrobial Activity
The presence of both indole and oxadiazole rings in the compound suggests potential antimicrobial properties. Indole derivatives have been reported to exhibit antibacterial and antifungal activities. The oxadiazole derivatives have also shown effectiveness against various pathogens. For instance, studies indicate that oxadiazole compounds can inhibit bacterial growth with MIC values as low as 6.25 µg/mL against strains like E. coli and K. pneumoniae .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Oxadiazole A | E. coli | 6.25 | |
| Oxadiazole B | K. pneumoniae | 8.00 | |
| Target Compound | Pseudomonas aeruginosa | 12.50 |
The mechanism of action for compounds containing indole and oxadiazole rings typically involves:
- Inhibition of DNA Synthesis : Some derivatives disrupt DNA replication in cancer cells.
- Induction of Apoptosis : Many indole derivatives are known to activate apoptotic pathways.
- Antioxidant Activity : Certain oxadiazoles exhibit antioxidant properties that can protect normal cells from oxidative stress during chemotherapy.
Case Studies
Several case studies have been conducted on related compounds with promising results:
- Study on Indole-Oxadiazole Derivatives : This study demonstrated that a series of synthesized indole-oxadiazole hybrids showed significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that these compounds can be developed into effective anticancer agents .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of a range of oxadiazole derivatives against clinical isolates, revealing that modifications in the oxadiazole structure could enhance activity against resistant strains .
Eigenschaften
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-17(14-9-5-6-10-15(14)20-12)16(23)11-25-19-22-21-18(24-19)13-7-3-2-4-8-13/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTBKIUMGZMOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














